4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
CAS No.: 1515545-20-6
Cat. No.: VC11929427
Molecular Formula: C11H18N4S
Molecular Weight: 238.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1515545-20-6 |
|---|---|
| Molecular Formula | C11H18N4S |
| Molecular Weight | 238.36 g/mol |
| IUPAC Name | 4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C11H18N4S/c1-8-9(2)13-11(16-3)14-10(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3 |
| Standard InChI Key | AVZBANCVBQACTG-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCNCC2)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCNCC2)SC)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₁H₁₈N₄S, with a molecular weight of 238.36 g/mol . Its IUPAC name reflects the substitution pattern:
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4,5-Dimethyl: Methyl groups at positions 4 and 5 of the pyrimidine ring.
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2-(Methylsulfanyl): A methylthio group at position 2.
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6-(Piperazin-1-yl): A piperazine moiety linked to position 6.
The piperazine ring introduces a basic nitrogen center, enhancing solubility in polar solvents, while the methyl and methylsulfanyl groups contribute to lipophilicity, influencing membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1515545-20-6 |
| Molecular Formula | C₁₁H₁₈N₄S |
| Molecular Weight | 238.36 g/mol |
| IUPAC Name | 4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
| SMILES | CC1=C(N=C(N=C1N2CCNCC2)SC)C |
Synthesis and Preparation
Synthesis typically involves multi-step reactions starting from pyrimidine precursors. A generalized pathway includes:
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Pyrimidine Core Formation: Condensation of thiourea with β-diketones to yield 2-thiopyrimidine intermediates .
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Methylation: Introduction of methyl groups at positions 4 and 5 via alkylation with methyl halides.
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Piperazine Incorporation: Nucleophilic substitution at position 6 using piperazine under basic conditions .
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Methylsulfanyl Functionalization: Thiolation at position 2 with methanethiol or methyl disulfide .
Critical parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalysts like triethylamine to optimize yields .
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the piperazine moiety; limited water solubility (~0.1 mg/mL) .
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Lipophilicity: LogP ≈ 2.5 (predicted), indicating balanced hydrophobic/hydrophilic characteristics.
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Stability: Stable under ambient conditions but susceptible to oxidation at the methylsulfanyl group .
Biological Activities and Mechanisms
While direct studies on this compound are sparse, structural analogs provide insights into potential bioactivity:
Antimicrobial Activity
Pyrimidine derivatives with methylsulfanyl groups exhibit broad-spectrum antimicrobial effects. For example, 4,6-dimethylpyrimidine-2-thiol (a precursor) showed efficacy against Staphylococcus epidermidis and Staphylococcus haemolyticus (MIC = 8–16 µg/mL) . The piperazine moiety may enhance bacterial membrane penetration.
Antioxidant Effects
Sulfoxidation derivatives of pyrimidine thioates demonstrate radical scavenging activity. Compound 6 (a sulfonyl methanone derivative) exhibited 78% DPPH- scavenging at 100 µM, suggesting potential for oxidative stress mitigation .
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
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